molecular formula C48H78O18 B158227 Buddlejasaponin IV CAS No. 139523-30-1

Buddlejasaponin IV

Cat. No. B158227
M. Wt: 943.1 g/mol
InChI Key: IRJDRINEGANBIK-ARKKLDSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buddlejasaponin IV is a natural product found in Clinopodium gracile, Clinopodium micranthum, and other organisms . It has been studied for its potential anti-inflammatory and anti-cancer properties .


Synthesis Analysis

Buddlejasaponin IV is an oleanane-type triterpene saponin that was isolated from the aerial parts of Buddleja japonica HEMSL . The structure of Buddlejasaponin IV was elucidated based on chemical and spectroscopic studies .


Molecular Structure Analysis

The molecular formula of Buddlejasaponin IV is C48H78O18 . Its molecular weight is 943.1 g/mol . The structure of Buddlejasaponin IV was determined using various spectroscopic techniques .


Chemical Reactions Analysis

Buddlejasaponin IV has been studied for its potential to induce apoptosis in cancer cells . It has also been found to inhibit the production of NO, PGE2, and TNF-α, which are involved in inflammation .

Scientific Research Applications

Application 1: Cancer Research

  • Specific Scientific Field: Oncology, specifically colorectal cancer research .
  • Summary of the Application: Buddlejasaponin IV (BS-IV) has been studied for its potential chemopreventive activity in colorectal cancer. It has been found to induce apoptotic cell death in HT-29 human colorectal cancer cells .
  • Methods of Application or Experimental Procedures: In the study, HT-29 cells were treated with varying concentrations of BS-IV . The researchers then conducted a series of assays to measure cell viability, DNA fragmentation, caspase-3 activity, anoikis, cell adhesion, and flow cytometry .
  • Results or Outcomes: Treatment with BS-IV significantly reduced cell viability and caused DNA fragmentation in HT-29 cells . It increased the ratio of Bax to Bcl-2 by significantly inhibiting Bcl-2 expression levels . BS-IV also reduced expression levels of procaspase-9, procaspase-3, and full-length poly (ADP-ribose) polymerase (PARP), and increased cleaved PARP and nonsteroidal anti-inflammatory drug activated gene-1 expression levels and caspase-3 activity . Furthermore, BS-IV inhibited the lung metastasis of colon cancer cells .

Application 2: Traditional Medicine

  • Specific Scientific Field: Ethnopharmacology .
  • Summary of the Application: Plants from the Buddleja genus, which contain Buddlejasaponin IV, have been used traditionally for a variety of health benefits . These include healing wounds, treating liver diseases, bronchial complaints, and preventing several other diseases .
  • Methods of Application or Experimental Procedures: The specific methods of application vary depending on the traditional use. They could involve preparing extracts from the plants, making infusions or decoctions, or applying the plant material directly to the skin .
  • Results or Outcomes: While these traditional uses are well-documented, scientific studies are needed to confirm the efficacy and safety of these treatments .

Application 3: Antimicrobial Activity

  • Specific Scientific Field: Microbiology .
  • Summary of the Application: Buddleja species have been reported to exhibit antimicrobial activities . This suggests that Buddlejasaponin IV could potentially be used in the development of new antimicrobial agents .
  • Methods of Application or Experimental Procedures: This would involve testing the compound against various types of bacteria and fungi in a laboratory setting .
  • Results or Outcomes: The specific outcomes would depend on the results of these tests .

Application 4: Antispasmodic Activity

  • Specific Scientific Field: Pharmacology .
  • Summary of the Application: Buddleja species, which contain Buddlejasaponin IV, have been reported to exhibit antispasmodic activities . This suggests that Buddlejasaponin IV could potentially be used in the development of new antispasmodic agents .
  • Methods of Application or Experimental Procedures: This would involve testing the compound against various types of spasms in a laboratory setting .
  • Results or Outcomes: The specific outcomes would depend on the results of these tests .

Application 5: Treatment of Liver Diseases

  • Specific Scientific Field: Hepatology .
  • Summary of the Application: Plants from the Buddleja genus, which contain Buddlejasaponin IV, have been used traditionally for the treatment of liver diseases .
  • Methods of Application or Experimental Procedures: The specific methods of application vary depending on the traditional use. They could involve preparing extracts from the plants, making infusions or decoctions, or applying the plant material directly to the skin .
  • Results or Outcomes: While these traditional uses are well-documented, scientific studies are needed to confirm the efficacy and safety of these treatments .

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Buddlejasaponin IV . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to collect and arrange for proper disposal .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJDRINEGANBIK-ARKKLDSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315819
Record name Buddlejasaponin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buddlejasaponin IV

CAS RN

139523-30-1
Record name Buddlejasaponin IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139523-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buddlejasaponin IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139523301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buddlejasaponin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUDDLEJASAPONIN IV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ7J643R5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
251
Citations
KR Kim, KK Park, WY Chung… - Journal of cancer …, 2013 - ncbi.nlm.nih.gov
Background: Buddlejasaponin IV (BS-IV), a triterpene saponin isolated from Pleurospermum kamtschaticum HOFFMANN (Umbelliferae), is known to have potent anti-inflammatory …
Number of citations: 9 www.ncbi.nlm.nih.gov
S Sharifi, N Naseri, F Fathiazad, S Asnaashari… - Toxicon, 2022 - Elsevier
… The cytotoxic findings for buddlejasaponin IVa and buddlejasaponin IV showed that buddlejasaponin IV possessed superior cytotoxicity whilst both compounds showed their cytotoxicity …
Number of citations: 3 www.sciencedirect.com
YS Hwang, WY Chung, J Kim, HJ Park… - Phytotherapy …, 2011 - Wiley Online Library
Buddlejasaponin IV (BS‐IV), a major component of Pleurospermum kamtschaticum, exerts antiinflammatory and cytotoxic effects against cancer cells. The study investigated whether BS…
Number of citations: 19 onlinelibrary.wiley.com
HJ Jung, JH Nam, HJ Park, KT Lee, KK Park… - Journal of …, 2007 - Elsevier
… Since the MeOH extract and the BuOH fraction of Pleurospermum kamtschaticum were found to be active using these four hypolipidemic assays, its major saponin buddlejasaponin IV {…
Number of citations: 34 www.sciencedirect.com
TW Park, C Lee, JW Lee, H Jang, Q Jin… - Natural Product …, 2016 - synapse.koreamed.org
… buddlejasaponin IV and songarosaponin D isolated from Physospermum verticillatum. Buddlejasaponin IV isolated from Pleurospermum kamtschatidum showed inhibitory effects on NO…
Number of citations: 9 synapse.koreamed.org
JE Kim, SK Lee, J Park, MJ Jung, SE An… - Oncology …, 2023 - spandidos-publications.com
… In the present study, the chemopreventive activity of buddlejasaponin IV (BS‑IV), isolated from the aerial part of Pleurospermum kamtschaticum, was investigated using cell viability, …
Number of citations: 1 www.spandidos-publications.com
Y Li, H Xu, L Chen, L Tan - Journal of Pharmaceutical and Biomedical …, 2016 - Elsevier
Buddlejasaponin IV (BS-IV), a natural triterpene saponin isolated from several herbal plants, has drawn a lot of attention for its anti-inflammatory, antinociceptive, antihyperlipidemia, …
Number of citations: 3 www.sciencedirect.com
Y Chen, Y Huang, J Chen, F Lu… - Agricultural Science & …, 2015 - search.proquest.com
… Moreover, buddlejasaponin IV also has anti liver fibrosis activity in vitro[3]. There are … of buddlejasaponin IV on H22 tumor in vivo. In this study, the in hibitory effect of buddlejasaponin IV …
Number of citations: 3 search.proquest.com
JH Won, HT Im, YH Kim, KJ Yun, HJ Park… - British journal of …, 2006 - ncbi.nlm.nih.gov
… In terms of the effect of buddlejasaponin IV on LPS-induced NF-κB-DNA binding and transcriptional activity in RAW 264.7 macrophage cells, we found that the DNA-binding …
Number of citations: 143 www.ncbi.nlm.nih.gov
P Sun, M Wang, J Li, Y Qiu, H Li, M Lv, Z Bo… - Veterinary …, 2022 - Elsevier
… A simple and sensitive UHPLC-MS/MS method for quantification of Buddlejasaponin IV in … Anti-inflammatory effect of Buddlejasaponin IV through the inhibition of iNOS and COX-2 …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.